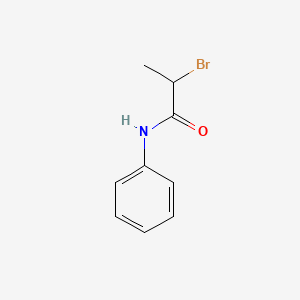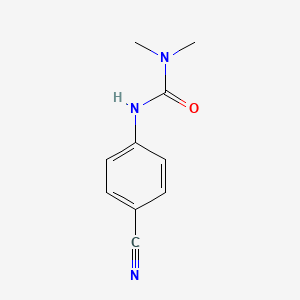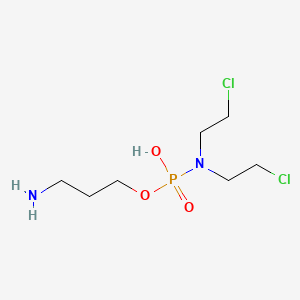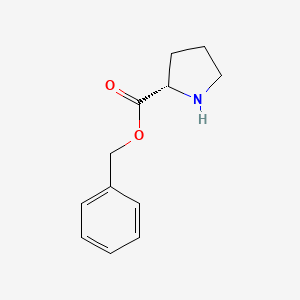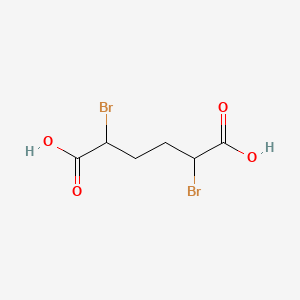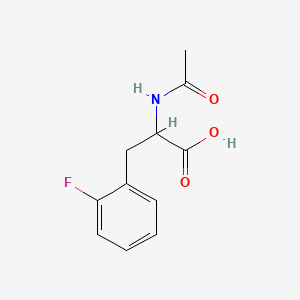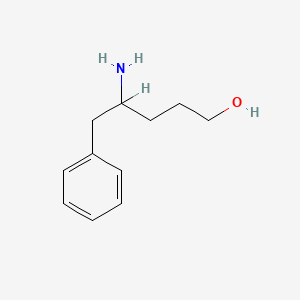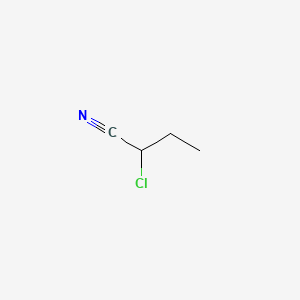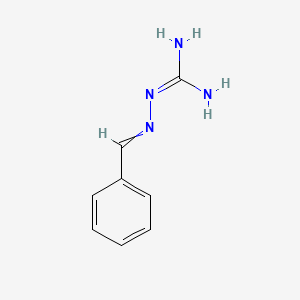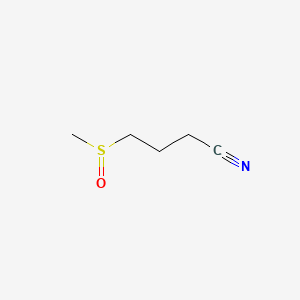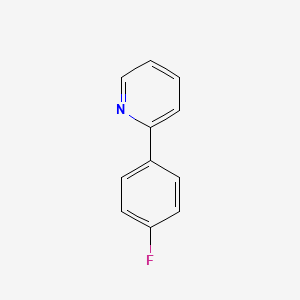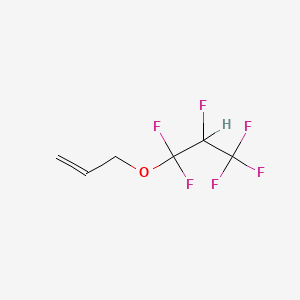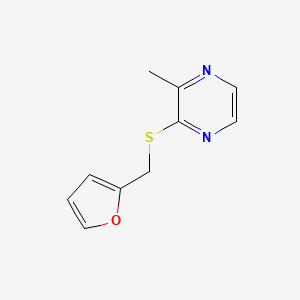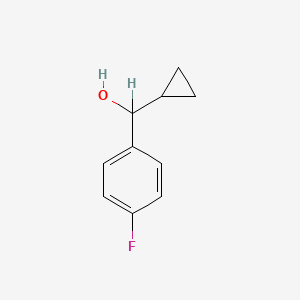
α-环丙基-4-氟苄醇
描述
Synthesis Analysis
The synthesis of compounds related to alpha-Cyclopropyl-4-fluorobenzyl alcohol involves intricate steps designed to introduce or modify functional groups precisely. A notable example is the enzymatic resolution of alpha-(3-Chloropropyl)-4-fluorobenzenemethanol , a potential intermediate for such compounds. This process utilizes lipase-catalyzed acetylation or hydrolysis, achieving high optical purities and yields under specific conditions (Hanson et al., 1994).
科学研究应用
1. 生物降解研究
在研究拟除虫菊酯类农药(如β-氟虫腈)的生物降解过程中,α-环丙基-4-氟苄醇被确认为一种降解产物。Saikia 等人 (2005) 的研究表明,某些细菌菌株(如 Pseudomonas stutzeri)可以降解 β-氟虫腈,从而形成 α-环丙基-4-氟苄醇等产物。这一发现对于了解合成拟除虫菊酯的环境归宿及其对生态系统的潜在影响至关重要 (Saikia 等,2005)。
2. 荧光团中的光稳定性
在增强荧光团用于成像应用的光稳定性的研究中,α-环丙基-4-氟苄醇等化合物被认为很重要。Altman 等人 (2011) 证明,将 4-硝基苄醇等化合物与荧光团偶联可以显着提高其光稳定性,而不会改变其光谱性质,这对于基于荧光的应用至关重要 (Altman 等,2011)。
3. 药物合成
α-环丙基-4-氟苄醇是合成各种药物的关键中间体。例如,廖伦辉 (2009) 描述了其在合成抗血小板药物帕格雷尔的应用。这项研究强调了 α-环丙基-4-氟苄醇在药物合成中的重要性,以及它在开发新型治疗剂中的潜力 (廖伦辉,2009)。
属性
IUPAC Name |
cyclopropyl-(4-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c11-9-5-3-8(4-6-9)10(12)7-1-2-7/h3-7,10,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJODBWDKPXYVMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC=C(C=C2)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101002856 | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
CAS RN |
827-88-3 | |
| Record name | α-Cyclopropyl-4-fluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=827-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Cyclopropyl-4-fluorobenzyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopropyl(4-fluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101002856 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-cyclopropyl-4-fluorobenzyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.433 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Bromomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B1266577.png)
